molecular formula C8H11BrClNO B6214525 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride CAS No. 2727073-95-0

1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride

Cat. No. B6214525
CAS RN: 2727073-95-0
M. Wt: 252.5
InChI Key:
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Description

1-(2-Bromo-6-methoxyphenyl)methanamine hydrochloride, also known as BMPM hydrochloride, is an organic compound belonging to the class of amines. It is a white powder and is soluble in water, ethanol and other organic solvents. BMPM hydrochloride is a versatile reagent used in the synthesis of various organic compounds. It has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride is widely used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material for the synthesis of heterocyclic compounds. It is used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride has also been used in the preparation of peptides, peptidomimetics, and other bioactive compounds.

Mechanism of Action

1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride acts as a nucleophile in organic synthesis reactions. It is a strong base and can react with a variety of electrophiles, such as aldehydes and ketones, to form amides and other derivatives. It can also react with carboxylic acids to form esters. In addition, it can react with halogenated compounds to form halogenated derivatives.
Biochemical and Physiological Effects
1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, including the synthesis of heterocyclic compounds, peptides, peptidomimetics, and other bioactive compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride is a potentially hazardous material and should be handled with care.

Future Directions

The use of 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride in organic synthesis reactions is likely to continue to grow in the future. In particular, it may be used in the synthesis of more complex molecules, such as peptides and peptidomimetics, and other bioactive compounds. Additionally, it may be used in the development of new drugs and agrochemicals. In addition, further research may be conducted to explore the potential of 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride as a catalyst in organic synthesis reactions. Finally, 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride may also be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride hydrochloride can be synthesized by the reaction of 1-(2-bromo-6-methoxyphenyl)methanamine with hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, and at a temperature of 0-5°C. The reaction is then quenched with aqueous sodium hydroxide solution. The product is then isolated by filtration and crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromo-6-methoxyphenyl)methanamine hydrochloride involves the reaction of 2-bromo-6-methoxybenzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-bromo-6-methoxybenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-6-methoxybenzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred at room temperature for several hours to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and stirred at room temperature to form the hydrochloride salt of 1-(2-bromo-6-methoxyphenyl)methanamine." ] }

CAS RN

2727073-95-0

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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